N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide
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Overview
Description
N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide is an organic compound characterized by the presence of a trifluoromethoxy group, a vinyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide typically involves the reaction of N-Methyl-2-(trifluoromethoxy)aniline with a vinylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The vinyl group can participate in covalent bonding with target molecules, while the amide group can form hydrogen bonds, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(trifluoromethoxy)aniline: Similar structure but lacks the vinyl group.
N-Methoxy-N-methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethoxy group but has different functional groups.
N-Methyl-2-nitroaniline: Similar in structure but contains a nitro group instead of a trifluoromethoxy group.
Uniqueness
N-Methyl-2-(trifluoromethoxy)-4-vinylbenzamide is unique due to the combination of its trifluoromethoxy, vinyl, and benzamide groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-ethenyl-N-methyl-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-3-7-4-5-8(10(16)15-2)9(6-7)17-11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUMYSFDFFTDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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